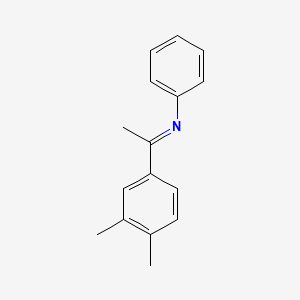
(1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine is an organic compound with a complex structure that includes both phenyl and imine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine typically involves the condensation of 3,4-dimethylbenzaldehyde with aniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common methods used for purification.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include oximes, amines, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
(1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and other conditions
Mecanismo De Acción
The mechanism of action of (1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit monoamine oxidase B (MAO B) and dopamine transporters, which are involved in neurodegenerative diseases .
Comparación Con Compuestos Similares
Similar Compounds
- (1E)-1-(3,4-Dimethoxyphenyl)-N-phenylethan-1-imine
- (1E)-1-(3,4-Dichlorophenyl)-N-phenylethan-1-imine
- (1E)-1-(3,4-Difluorophenyl)-N-phenylethan-1-imine
Uniqueness
(1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of methyl groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .
Propiedades
Número CAS |
919768-69-7 |
|---|---|
Fórmula molecular |
C16H17N |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
1-(3,4-dimethylphenyl)-N-phenylethanimine |
InChI |
InChI=1S/C16H17N/c1-12-9-10-15(11-13(12)2)14(3)17-16-7-5-4-6-8-16/h4-11H,1-3H3 |
Clave InChI |
BBRKIWREBVHSMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=NC2=CC=CC=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine](/img/structure/B12635945.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate](/img/structure/B12635946.png)
![5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12635957.png)
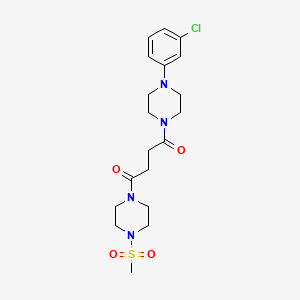

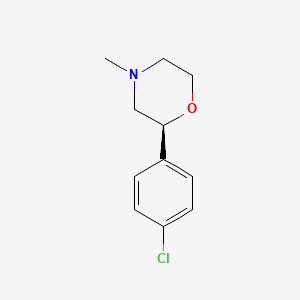
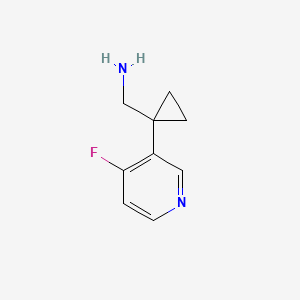
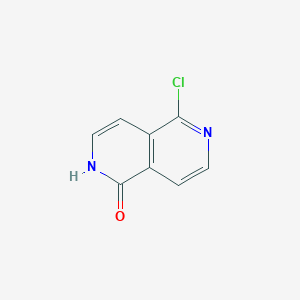
![1'-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one](/img/structure/B12635985.png)
![2-[(2-Methyloxiran-2-yl)methoxy]oxane](/img/structure/B12635986.png)
![1-Pyrrolidinecarboxamide, N-[6-[2-fluoro-4-[[3-oxo-3-(phenylamino)-1-(trifluoromethyl)propyl]amino]phenoxy]-4-pyrimidinyl]-](/img/structure/B12635992.png)
![5-[2-(4,6-Dinitro-1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylfuran-2-amine](/img/structure/B12636000.png)
![tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate](/img/structure/B12636007.png)

